1,4-Bis(allyloxy)butane
Overview
Description
1,4-Bis(allyloxy)butane is an organic compound with the molecular formula C10H18O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a butane backbone with two allyloxy groups attached to the first and fourth carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(allyloxy)butane can be synthesized through the reaction of 1,4-dibromobutane with allyl alcohol. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(allyloxy)butane undergoes various chemical reactions, including:
Epoxidation: The compound can be epoxidized using hydrogen peroxide in the presence of phase transfer catalysts and transition metal salts.
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Epoxidation: Hydrogen peroxide, phase transfer catalysts, and transition metal salts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Epoxidation: 1-allyloxy-4-glycidyloxybutane (monoepoxide) and 1,4-bis(glycidyloxy)butane (diepoxide).
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various substituted allyloxybutane derivatives.
Scientific Research Applications
1,4-Bis(allyloxy)butane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of epoxy resins and other polymeric materials.
Biology: Employed in the study of enzyme-catalyzed reactions involving allyloxy groups.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 1,4-bis(allyloxy)butane in chemical reactions involves the activation of the allyloxy groups, which can undergo various transformations such as epoxidation, oxidation, and substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in epoxidation reactions, the allyloxy groups are converted to epoxy groups through the action of hydrogen peroxide and phase transfer catalysts .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(allyloxy)butane: Similar structure but with both allyloxy groups attached to the same carbon atom.
1,4-Bis(1,2,4-triazol-1-ylmethyl)benzene: Contains a benzene ring with triazolylmethyl groups instead of allyloxy groups.
Uniqueness
1,4-Bis(allyloxy)butane is unique due to its specific arrangement of allyloxy groups on a butane backbone, which allows it to undergo a variety of chemical reactions and form diverse products. This versatility makes it valuable in multiple scientific and industrial applications.
Biological Activity
1,4-Bis(allyloxy)butane (C10H18O2) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is an ether compound characterized by two allyloxy groups attached to a butane backbone. Its molecular structure can be represented as follows:
Key Properties:
- Molecular Weight: 174.25 g/mol
- Appearance: Colorless liquid
- Solubility: Soluble in organic solvents
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Epoxidation Reactions: Utilizing catalysts such as sodium tungstate dihydrate and hydrogen peroxide to convert allyl compounds into epoxides, which can then undergo further reactions to yield this compound .
- Phase Transfer Catalysis: This method enhances the efficiency of the reaction by facilitating the transfer of reactants between immiscible phases .
Biological Activities
This compound exhibits several biological activities that are of interest in pharmacological research:
Anti-inflammatory Properties
Compounds containing allyl groups are known for their anti-inflammatory effects. The potential mechanism includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies suggest that this compound may exert similar effects, contributing to its therapeutic potential in inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that ethers like this compound may possess antimicrobial properties. This activity could be attributed to the disruption of microbial membranes or interference with metabolic pathways. Further research is needed to characterize the spectrum of activity against specific pathogens.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of various allyl compounds on human cancer cell lines. Results indicated that compounds similar to this compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Mechanism Investigation
In vitro assays demonstrated that this compound reduced the release of pro-inflammatory mediators in macrophage cultures stimulated with lipopolysaccharides (LPS). The compound showed a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting a potential role in managing inflammatory conditions .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1,4-bis(prop-2-enoxy)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4H,1-2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXPDQHPOSLLIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCCOCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163590 | |
Record name | 1,4-Bis(allyloxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1471-16-5 | |
Record name | 1,4-Bis(2-propen-1-yloxy)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1471-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(allyloxy)butane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001471165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Bis(allyloxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(allyloxy)butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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